2-[(3-Methylcyclopentyl)amino]propan-1-ol
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Overview
Description
“2-[(3-Methylcyclopentyl)amino]propan-1-ol” is a chemical compound with the CAS Number: 1342768-98-2 . It has a molecular weight of 157.26 . The IUPAC name for this compound is 2-[(3-methylcyclopentyl)amino]-1-propanol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H19NO/c1-7-3-4-9(5-7)10-8(2)6-11/h7-11H,3-6H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .Scientific Research Applications
Cardiovascular Research
Research has focused on the synthesis and evaluation of beta-adrenergic blocking agents, including compounds structurally related to 2-[(3-Methylcyclopentyl)amino]propan-1-ol. These studies have identified compounds that exhibit significant cardioselectivity and potency compared to propranolol, a well-known beta-blocker. This line of research has implications for the development of more effective treatments for cardiovascular diseases, highlighting the potential of such compounds to selectively target cardiovascular receptors without adverse side effects Large & Smith, 1982.
Antimicrobial Applications
Another area of application is the synthesis of antimicrobial agents. A study involving the condensation of certain alcohols with formaldehyde and secondary amines resulted in compounds with enhanced antimicrobial properties. These synthesized compounds were found to be more effective than some currently used in medical applications, suggesting potential use in combating bacterial and fungal infections Jafarov et al., 2019.
Materials Science and Corrosion Inhibition
In the field of materials science, research on the synthesis of tertiary amines has demonstrated their effectiveness as inhibitors of carbon steel corrosion. These compounds, by forming a protective layer on the metal surface, significantly retard anodic dissolution, showcasing their potential as protective agents in industrial applications Gao, Liang, & Wang, 2007.
Cancer Research and Enzyme Inhibition
Further research into 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives has explored their potential as Src kinase inhibitors, with implications for cancer treatment. Certain derivatives have demonstrated significant inhibitory activity against Src kinase, a protein involved in the regulation of cell proliferation, suggesting a potential pathway for the development of novel anticancer drugs Sharma et al., 2010.
Drug and Gene Delivery
The synthesis and evaluation of poly(ether imine) dendrimers based on 3-amino-propan-1-ol have revealed non-toxic properties, making them suitable for biological studies, including drug and gene delivery systems. These dendrimers' ability to safely carry and release therapeutic agents highlights their potential in developing more efficient and targeted treatment methods Krishna, Jain, Tatu, & Jayaraman, 2005.
Safety and Hazards
properties
IUPAC Name |
2-[(3-methylcyclopentyl)amino]propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-7-3-4-9(5-7)10-8(2)6-11/h7-11H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJPNQYHUGFNRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)NC(C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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